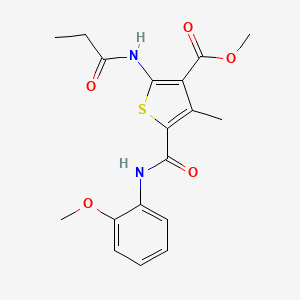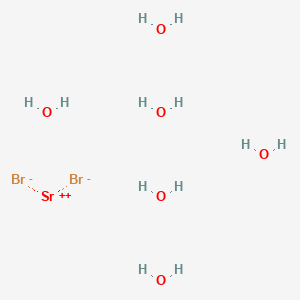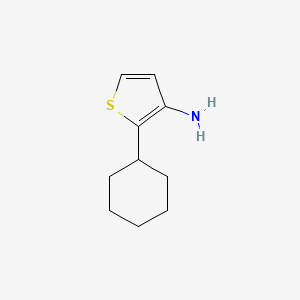
tetrabutylazanium;hydrate;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium fluoride hydrate can be prepared by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Anhydrous samples can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .
Industrial Production Methods
The industrial production of tetrabutylammonium fluoride hydrate involves gentle reaction conditions in water, avoiding the use of organic solvents. The process includes crystallization separation and vacuum drying at controlled temperatures to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium fluoride hydrate undergoes various types of reactions, including:
Nucleophilic Substitution: It is used to remove silyl ether protecting groups in organic synthesis.
Deprotonation: It acts as a mild base in organic reactions.
Common Reagents and Conditions
Solvents: Tetrahydrofuran, acetonitrile, and dimethyl sulfoxide are commonly used solvents.
Reagents: Hydrofluoric acid, tetrabutylammonium bromide, hexafluorobenzene, and tetrabutylammonium cyanide
Major Products
Scientific Research Applications
Tetrabutylammonium fluoride hydrate is widely used in scientific research, including:
Chemistry: As a source of fluoride ions for nucleophilic fluorination and removal of silyl ether protecting groups.
Biology: In the preparation of radiopharmaceuticals for positron emission tomography (PET).
Medicine: As a reagent in the synthesis of pharmaceutical compounds.
Industry: As a phase transfer catalyst and mild base in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through the release of fluoride ions, which act as strong nucleophiles and bases. The fluoride ions can form strong bonds with hydrogen and carbon, facilitating various chemical reactions . The molecular targets include silyl ether protecting groups and carbon-silicon bonds .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Used as a precursor to other tetrabutylammonium salts.
Tetrabutylammonium Iodide: A low-cost catalyst.
Tetrabutylammonium Triiodide: A common carrier of the triiodide anion.
Uniqueness
Tetrabutylammonium fluoride hydrate is unique due to its ability to provide fluoride ions in organic solvents, which are typically hydrated and of limited solubility. This makes it particularly useful in organic synthesis for deprotection and nucleophilic fluorination reactions .
Properties
Molecular Formula |
C16H39FNO+ |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
tetrabutylazanium;hydrate;hydrofluoride |
InChI |
InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;; |
InChI Key |
UQCWXKSHRQJGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)










